![molecular formula C7H8O4 B12954806 3-(Methoxycarbonyl)bicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B12954806.png)
3-(Methoxycarbonyl)bicyclo[1.1.0]butane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Methoxycarbonyl)bicyclo[1.1.0]butane-1-carboxylic acid is a unique organic compound characterized by its bicyclic structure. This compound is part of the bicyclo[1.1.0]butane family, which is known for its strained ring system. The presence of both methoxycarbonyl and carboxylic acid functional groups makes it an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxycarbonyl)bicyclo[1.1.0]butane-1-carboxylic acid typically involves the following steps:
Formation of the bicyclic core: This can be achieved through a [1.1.0] cycloaddition reaction, where a suitable diene and dienophile are reacted under controlled conditions to form the bicyclo[1.1.0]butane core.
Introduction of functional groups: The methoxycarbonyl and carboxylic acid groups are introduced through esterification and oxidation reactions, respectively. Common reagents for these steps include methanol and oxidizing agents like potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in industrial synthesis.
化学反应分析
Types of Reactions
3-(Methoxycarbonyl)bicyclo[1.1.0]butane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form more complex derivatives.
Reduction: The methoxycarbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted bicyclo[1.1.0]butane derivatives.
科学研究应用
3-(Methoxycarbonyl)bicyclo[1.1.0]butane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(Methoxycarbonyl)bicyclo[1.1.0]butane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds with biological molecules, while the methoxycarbonyl group can participate in esterification reactions. These interactions can influence various biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: Similar in structure but with an additional carbon atom in the bicyclic core.
Bicyclo[1.1.0]butane-1-carboxylic acid, 3-phenyl-, methyl ester: Contains a phenyl group instead of a methoxycarbonyl group.
Uniqueness
3-(Methoxycarbonyl)bicyclo[1.1.0]butane-1-carboxylic acid is unique due to its specific bicyclic structure and the presence of both methoxycarbonyl and carboxylic acid groups. This combination of features makes it a versatile compound for various chemical reactions and applications.
属性
分子式 |
C7H8O4 |
|---|---|
分子量 |
156.14 g/mol |
IUPAC 名称 |
3-methoxycarbonylbicyclo[1.1.0]butane-1-carboxylic acid |
InChI |
InChI=1S/C7H8O4/c1-11-5(10)7-2-6(7,3-7)4(8)9/h2-3H2,1H3,(H,8,9) |
InChI 键 |
ODRSGOFZSQOHCZ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C12CC1(C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


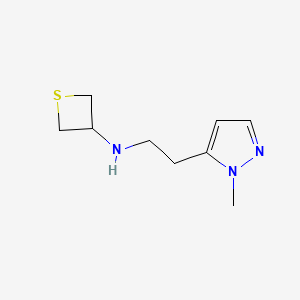
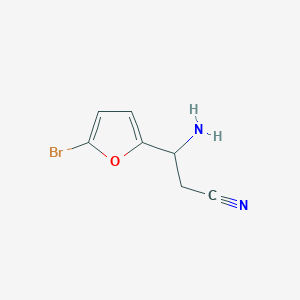
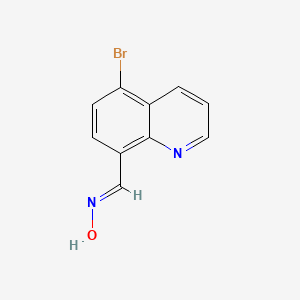
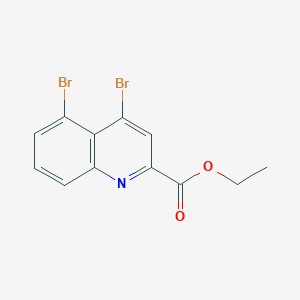
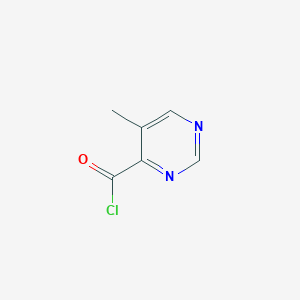

![6-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12954756.png)

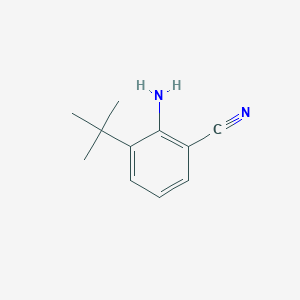
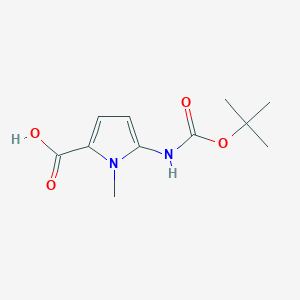
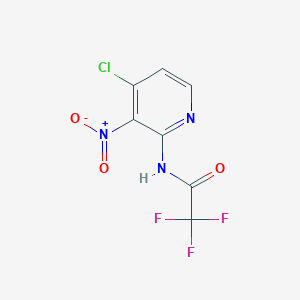


![(4R,5R,6S)-6-(Methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-ene-5-carboxylic acid](/img/structure/B12954789.png)
